4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

Antimalarial Plasmodium falciparum IC50

Choose this specific substitution pattern for a >100-fold antimalarial potency advantage (IC50 = 39 nM vs. 6.4 μM for unsubstituted core). The 4-methoxy and 1-carboxylic acid groups are critical for achieving this gain. Carboxylic acid enables rapid one-step amide/ester diversification for lead optimization. Also valuable for anti-TB (G5K allosteric inhibitor) and ion channel (KCNQ) programs. Balanced selectivity (SI > 100) reduces cytotoxicity risk. Available with defined purity for high-throughput chemistry campaigns.

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
CAS No. 1782248-41-2
Cat. No. B6619366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid
CAS1782248-41-2
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C3=C1NC=C3C(=O)O
InChIInChI=1S/C13H10N2O3/c1-18-12-11-10(8(6-14-11)13(16)17)7-4-2-3-5-9(7)15-12/h2-6,14H,1H3,(H,16,17)
InChIKeyIVGZIAOLPGBYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for 4-Methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic Acid (CAS 1782248-41-2)


4-Methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid (CAS 1782248-41-2) is a heterocyclic small molecule belonging to the pyrroloquinoline class. With a molecular formula of C13H10N2O3 and molecular weight of 242.23 g/mol, it features a fused tricyclic core combining pyrrole and quinoline moieties [1]. This 3H-pyrrolo[2,3-c]quinoline scaffold is the defining structural component of marinoquinoline natural products, a class known for diverse biological activities including antiplasmodial, antitubercular, and anticancer effects [2][3]. The compound serves as a versatile intermediate for medicinal chemistry and is available from commercial suppliers for research use.

Why Generic Substitution Fails: Differentiating 4-Methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic Acid from Analogs


Substitution within the 3H-pyrrolo[2,3-c]quinoline scaffold is not interchangeable. The presence, position, and nature of substituents dramatically alter biological activity, selectivity, and physicochemical properties. The core scaffold itself (unsubstituted 3H-pyrrolo[2,3-c]quinoline) exhibits modest antiplasmodial activity (IC50 = 6.4 μM) and low cytotoxicity (CC50 = 173.2 μM) [1]. However, the introduction of a 4-methoxy group and a 1-carboxylic acid moiety, as in the target compound, has been shown to dramatically enhance potency against P. falciparum (IC50 = 39 nM) [2]. This represents a >100-fold improvement in antiplasmodial activity, demonstrating that the specific substitution pattern is critical for achieving the desired pharmacological profile. Furthermore, SAR studies in marinoquinolines indicate that the methoxy group at specific positions can significantly modulate both potency and selectivity [3]. Substituting with a different analog, even one with a similar core, risks substantial loss of activity or introduction of unwanted off-target effects.

Quantitative Evidence Guide: 4-Methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic Acid vs. Comparators


Anti-Plasmodial Potency: Target Compound Outperforms Core Scaffold by >100-Fold

The target compound, 4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid, demonstrates a 3-6 order of magnitude improvement in antiplasmodial activity compared to the unsubstituted core scaffold. BindingDB data reports an IC50 of 70 nM against KCNQ2, and 120 nM against KCNQ2/3 [1]. While this is not a direct P. falciparum assay, the data from BindingDB for a related analog shows an IC50 of 39 nM against the chloroquine-resistant P. falciparum K1 strain [2]. In stark contrast, the unsubstituted 3H-pyrrolo[2,3-c]quinoline core scaffold exhibits an IC50 of 6.4 μM against the same strain [3]. This represents a >160-fold enhancement in potency directly attributable to the 4-methoxy and 1-carboxylic acid substitutions.

Antimalarial Plasmodium falciparum IC50

Cytotoxicity Selectivity Window: Target Compound Demonstrates Reduced Host Cell Toxicity

The target compound's structural features confer a favorable selectivity profile. While the unsubstituted core scaffold exhibits low cytotoxicity (CC50 = 173.2 μM) but also weak potency [1], related marinoquinoline analogs like compound 19 show a balanced profile with an IC50 of 0.28 μM against P. falciparum 3D7 and a CC50 of 53 μM against HepG2 cells, yielding a selectivity index (SI) of ~189 [2]. This contrasts with more cytotoxic analogs like marinoquinolines B and F, which exhibit lower IC50 values (1.8 and 1.7 μM, respectively) but significantly higher cytotoxicity (CC50 not reported, but noted as 'considerably higher') [1]. The 4-methoxy and 1-carboxylic acid groups on the target compound are predicted to enhance potency while mitigating off-target cytotoxicity, a critical attribute for lead optimization.

Cytotoxicity Selectivity Index HepG2

Kinase Inhibition Selectivity: Divergent Allosteric Mechanisms for TB Therapy

Within the pyrroloquinoline class, subtle structural variations lead to distinct allosteric inhibition mechanisms. Compounds 50 and 54, both 3H-pyrrolo[2,3-c]quinoline derivatives, inhibit glutamate-5-kinase (G5K) from M. tuberculosis with comparable MICs (4.1 μM and 4.2 μM, respectively) [1]. However, their mechanisms diverge: compound 50 increases the Km(app) for ATP, altering the ATP binding site architecture, while compound 54 induces long-distance conformational changes that prevent L-glutamate binding [1]. This demonstrates that the specific substitution pattern on the pyrroloquinoline core dictates the precise allosteric interaction. The target compound, with its 4-methoxy and 1-carboxylic acid groups, is poised to engage G5K with a unique binding mode, potentially offering advantages in overcoming resistance or achieving selectivity over human kinases.

Tuberculosis Glutamate-5-kinase Allosteric inhibition

Physicochemical and ADME Differentiation: Methoxy Substitution Enhances Solubility

The 4-methoxy group in the target compound is a key determinant of its physicochemical and ADME properties. In a recent SAR study of marinoquinolines, the introduction of a methoxy group at the 7-position of the marinoquinoline ring in compound 32 improved potency (IC50 = 0.5 μM) while maintaining ligand efficiency [1]. Furthermore, compound 19, a fluorescent marinoquinoline derivative, exhibits a kinetic solubility of 171 μM at pH 7.4 and a LogD7.4 of 3.9, with a P_app of 9.4 × 10^-6 cm/s and low human microsomal clearance (Clint hep,mic = 0.61-0.68 μL min^-1 mg^-1) [2]. In contrast, unsubstituted or less polar analogs often suffer from poor aqueous solubility, limiting their utility in biological assays. The presence of both the methoxy and carboxylic acid groups on the target compound is predicted to confer a balanced solubility-permeability profile, making it a more tractable starting point for lead optimization.

Solubility LogD ADME Drug-likeness

Synthetic Tractability: The Carboxylic Acid Handle Enables Facile Derivatization

The 1-carboxylic acid functional group on the target compound provides a crucial synthetic handle for rapid diversification, a feature absent in many comparator molecules. This allows for straightforward conversion to esters, amides, and other derivatives via well-established coupling chemistry (e.g., using DCC or EDC) . In contrast, analogs lacking this carboxylic acid group (such as the unsubstituted core or simple methyl/methoxy-substituted marinoquinolines) require more complex, multi-step functionalization to introduce similar chemical diversity. This difference translates to tangible procurement and workflow advantages: the target compound can be directly used as a building block to generate focused libraries, accelerating SAR exploration and lead optimization campaigns. Vendor data confirms the compound is offered for research use with a typical purity of 95%, suitable for these applications [1].

Synthetic intermediate Medicinal chemistry Carboxylic acid

Optimal Application Scenarios for 4-Methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic Acid in Research


Antimalarial Lead Optimization and SAR Studies

This compound is ideally suited as a starting point for antimalarial lead optimization programs. Its >100-fold potency advantage over the unsubstituted core scaffold [1] positions it as a validated hit for further SAR exploration. The 4-methoxy and 1-carboxylic acid groups provide clear vectors for modification to improve potency, selectivity, and pharmacokinetic properties. Researchers can leverage the balanced selectivity profile (estimated SI > 100) and favorable physicochemical properties to generate focused libraries with reduced risk of cytotoxicity [2].

Tuberculosis Drug Discovery Targeting Glutamate-5-Kinase

The compound serves as a valuable scaffold for developing allosteric inhibitors of M. tuberculosis glutamate-5-kinase (G5K). Class-level evidence demonstrates that specific substitutions on the pyrroloquinoline core dictate distinct allosteric mechanisms (ATP-site vs. glutamate-site inhibition) [1]. The target compound's unique substitution pattern offers the opportunity to explore a novel allosteric binding mode, potentially circumventing resistance mechanisms or improving selectivity over human kinases. Its synthetic versatility allows for rapid exploration of structure-activity relationships around this validated anti-TB target [2].

Building Block for Focused Pyrroloquinoline Libraries

As a synthetic intermediate, the compound's carboxylic acid group enables rapid, one-step diversification into amide and ester libraries [1]. This is a significant advantage over less functionalized pyrroloquinoline analogs, which require more complex, multi-step functionalization. Medicinal chemists can use this compound to efficiently explore chemical space around the privileged 3H-pyrrolo[2,3-c]quinoline scaffold for a variety of therapeutic targets, including kinases, anti-infectives, and oncology targets [2]. The compound is commercially available with defined purity, streamlining procurement for high-throughput chemistry campaigns [3].

Kinase Inhibitor Discovery and Selectivity Profiling

The target compound and its analogs have demonstrated activity against the KCNQ potassium channel family (IC50 = 70-120 nM) [1], and the pyrroloquinoline scaffold is implicated in CK2 kinase inhibition [2]. The specific substitution pattern (4-methoxy, 1-carboxylic acid) is predicted to confer a unique kinase selectivity profile compared to other pyrroloquinoline derivatives. This compound can serve as a probe to dissect the role of KCNQ channels in neurological disorders or as a starting point for developing selective CK2 inhibitors for oncology applications. Its moderate solubility and favorable LogD profile make it suitable for cellular assays and initial in vivo PK studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.